molecular formula C20H31NO3 B13779214 3-(2'-Methylpiperidino)propyl p-sec-butoxybenzoate CAS No. 63916-69-8

3-(2'-Methylpiperidino)propyl p-sec-butoxybenzoate

Cat. No.: B13779214
CAS No.: 63916-69-8
M. Wt: 333.5 g/mol
InChI Key: VVFLDPAQGSOAKR-UHFFFAOYSA-N
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Description

3-(2’-Methylpiperidino)propyl p-sec-butoxybenzoate is a chemical compound with the molecular formula C20H31NO3 and a molecular weight of 333.46 g/mol . It is known for its unique structure, which includes a piperidine ring and a benzoate ester group. This compound has various applications in scientific research and industry.

Preparation Methods

The synthesis of 3-(2’-Methylpiperidino)propyl p-sec-butoxybenzoate typically involves the esterification of p-sec-butoxybenzoic acid with 3-(2’-Methylpiperidino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

3-(2’-Methylpiperidino)propyl p-sec-butoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like hydroxide ions or amines can replace the ester group, forming alcohols or amides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2’-Methylpiperidino)propyl p-sec-butoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2’-Methylpiperidino)propyl p-sec-butoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzoate ester group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-(2’-Methylpiperidino)propyl p-sec-butoxybenzoate can be compared with other similar compounds, such as:

    3-(2’-Methylpiperidino)propyl benzoate: This compound lacks the sec-butoxy group, which may affect its chemical reactivity and biological activity.

    3-(2’-Methylpiperidino)propyl p-methoxybenzoate: The presence of a methoxy group instead of a sec-butoxy group can lead to differences in solubility and interaction with molecular targets.

    3-(2’-Methylpiperidino)propyl p-ethoxybenzoate: The ethoxy group may result in variations in the compound’s physical and chemical properties compared to the sec-butoxy group.

The uniqueness of 3-(2’-Methylpiperidino)propyl p-sec-butoxybenzoate lies in its specific functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

63916-69-8

Molecular Formula

C20H31NO3

Molecular Weight

333.5 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl 4-butan-2-yloxybenzoate

InChI

InChI=1S/C20H31NO3/c1-4-17(3)24-19-11-9-18(10-12-19)20(22)23-15-7-14-21-13-6-5-8-16(21)2/h9-12,16-17H,4-8,13-15H2,1-3H3

InChI Key

VVFLDPAQGSOAKR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)OCCCN2CCCCC2C

Origin of Product

United States

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